molecular formula C15H19FN2O3 B5276854 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-fluorophenyl)acetamide

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B5276854
M. Wt: 294.32 g/mol
InChI Key: PPQXBQQDEZWOOD-UHFFFAOYSA-N
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Description

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H19FN2O3 and its molecular weight is 294.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.13797063 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-fluorophenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. The compound has been shown to inhibit the activity of certain enzymes, such as DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . By inhibiting DprE1, this compound disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to the bacterium’s death or growth inhibition . Additionally, the compound may interact with other proteins and biomolecules, affecting various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In Mycobacterium tuberculosis, the compound inhibits cell wall synthesis, leading to cell death . In mammalian cells, the compound may influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the σ1 receptor, which is involved in cell signaling and neuroprotection . By binding to the σ1 receptor, the compound can modulate cellular responses to stress and influence gene expression patterns.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s inhibition of DprE1 involves binding to the enzyme’s active site, preventing it from catalyzing the synthesis of essential cell wall components . Additionally, the compound’s interaction with the σ1 receptor involves binding to the receptor’s ligand-binding domain, modulating its activity and downstream signaling pathways . These molecular interactions result in changes in enzyme activity, gene expression, and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on DprE1 and other targets, leading to sustained changes in cellular function and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively inhibits DprE1 and other targets, leading to therapeutic effects without significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which oxidize the compound, and conjugation enzymes, which add functional groups to enhance its solubility and excretion . The compound’s metabolism can affect its bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments . The compound’s distribution within tissues is also influenced by its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and receptors . Additionally, the compound may be transported to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . These localization patterns can influence the compound’s efficacy and specificity in modulating cellular processes.

Properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c16-12-1-3-13(4-2-12)17-14(19)11-18-7-5-15(6-8-18)20-9-10-21-15/h1-4H,5-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQXBQQDEZWOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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